REACTION_CXSMILES
|
[N+:1]([C:4]1C=C[C:12]2[C:15]3[C:5]=1[CH2:6][CH2:7][C:8]=3[CH:9]=[CH:10][CH:11]=2)([O-])=O.C(O[CH2:20][CH3:21])(=O)C>[Pd]>[CH2:15]1[C:12]2=[C:20]3[C:21](=[CH:9][CH:10]=[CH:11]2)[C:4]([NH2:1])=[CH:5][CH:6]=[C:7]3[CH2:8]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2CCC=3C=CC=C(C=C1)C32
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting amines were separated by recrystallization from cyclohexane/ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
C1CC2=CC=C(C3=CC=CC1=C23)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |